molecular formula C22H20ClN3O3S B11669847 N-benzyl-N-(4-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

N-benzyl-N-(4-{[(2E)-2-(3-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide

Cat. No.: B11669847
M. Wt: 441.9 g/mol
InChI Key: IINBZQWKNPXREO-BUVRLJJBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The choice of solvent and reaction conditions may be optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-N-(4-{N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is unique due to its specific chemical structure, which includes a benzyl group, a chlorophenyl group, and a methanesulfonamide group

Properties

Molecular Formula

C22H20ClN3O3S

Molecular Weight

441.9 g/mol

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(E)-(3-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H20ClN3O3S/c1-30(28,29)26(16-17-6-3-2-4-7-17)21-12-10-19(11-13-21)22(27)25-24-15-18-8-5-9-20(23)14-18/h2-15H,16H2,1H3,(H,25,27)/b24-15+

InChI Key

IINBZQWKNPXREO-BUVRLJJBSA-N

Isomeric SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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